

ilmofosine protein kinase C inhibition vs other PKC inhibitors

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Compound Focus: Ilmofosine

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Comparison of PKC Inhibitors in Clinical Development

The table below summarizes key information for **Ilmofosine** and other PKC inhibitors that have reached clinical trials.

Inhibitor Name	Chemical Class / Generation	Primary Target / Mechanism	Highest Phase Tested & Key Indications	Reported Efficacy / Key Findings	Dose-Limiting Toxicities (DLTs) / Notable Adverse Events
Ilmofosine [1]	Alkyl Lysophospholipid (ALP) / Ether lipid	Not fully defined; modulates PLD activity and inhibits PKC signaling pathways [2]	Phase I (Solid Tumors)	No objective tumor response; best outcome was disease stabilization [1]	Severe abdominal pain (at 800 mg/m ²); nausea, anorexia, fatigue, elevated liver enzymes [1]

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Midostaurin (PKC412) [3] [4]	Indolocarbazole / Staurosporine analog (1st Gen)	Pan-PKC inhibitor (ATP-competitive); also targets FLT3, c-KIT, VEGFR, etc. [3] [4]	Approved (AML, ASM, MCL)	Approved for FLT3-mutated AML and advanced systemic mastocytosis [3]	Nausea, vomiting, diarrhea [3]
LXS196 [5]	Oral agent (2nd Generation)	Potent, selective PKC inhibitor; improved profile over 1st-gen AEB071 [5]	Phase I (Metastatic Uveal Melanoma - MUM)	9.1% objective response rate ; 66.7% disease control rate at recommended dose [5]	Hypotension (most common DLT); gastrointestinal toxicity [5]
Safingol [3] [4]	Lyso-sphingolipid	C1 domain-binding PKC inhibitor; also investigated as a sphingosine kinase inhibitor [3] [4]	Phase I (various solid tumors, in combination)	Studied in combination with other agents (e.g., cisplatin); no single-agent efficacy data highlighted [3]	Well-tolerated in combination; no DLTs reported at phase II recommended dose [3]
UCN-01 [3] [4]	Indolocarbazole / Staurosporine analog (1st Gen)	ATP-competitive PKC inhibitor (binds to catalytic	Phase I & II (Lymphoma, Solid Tumors)	Limited single-agent activity; investigated for cell cycle	Unusual human pharmacokinetics (long half-life); hyperglycemia [3]

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		domain); also potently inhibits CHK1 kinase [3] [4]		checkpoint override [3]	

Experimental Data and Methodologies

The data in the table above comes from various clinical trial designs. Here are the methodologies for key findings:

1. Ifmofosine Phase I Trial (24-hour infusion) [1]

- **Objective:** To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a weekly 24-hour intravenous infusion of **Ifmofosine**.
- **Patient Population:** Patients with advanced solid tumors.
- **Dose Escalation:** Doses were escalated from 550 mg/m² to 800 mg/m².
- **Endpoint Assessment:**
 - **Toxicity:** DLTs were assessed during the first 28-day cycle. Toxicity was graded using standard criteria (e.g., NCI Common Toxicity Criteria).
 - **Efficacy:** Tumor response was evaluated radiologically at intervals using standard criteria (e.g., WHO or RECIST).

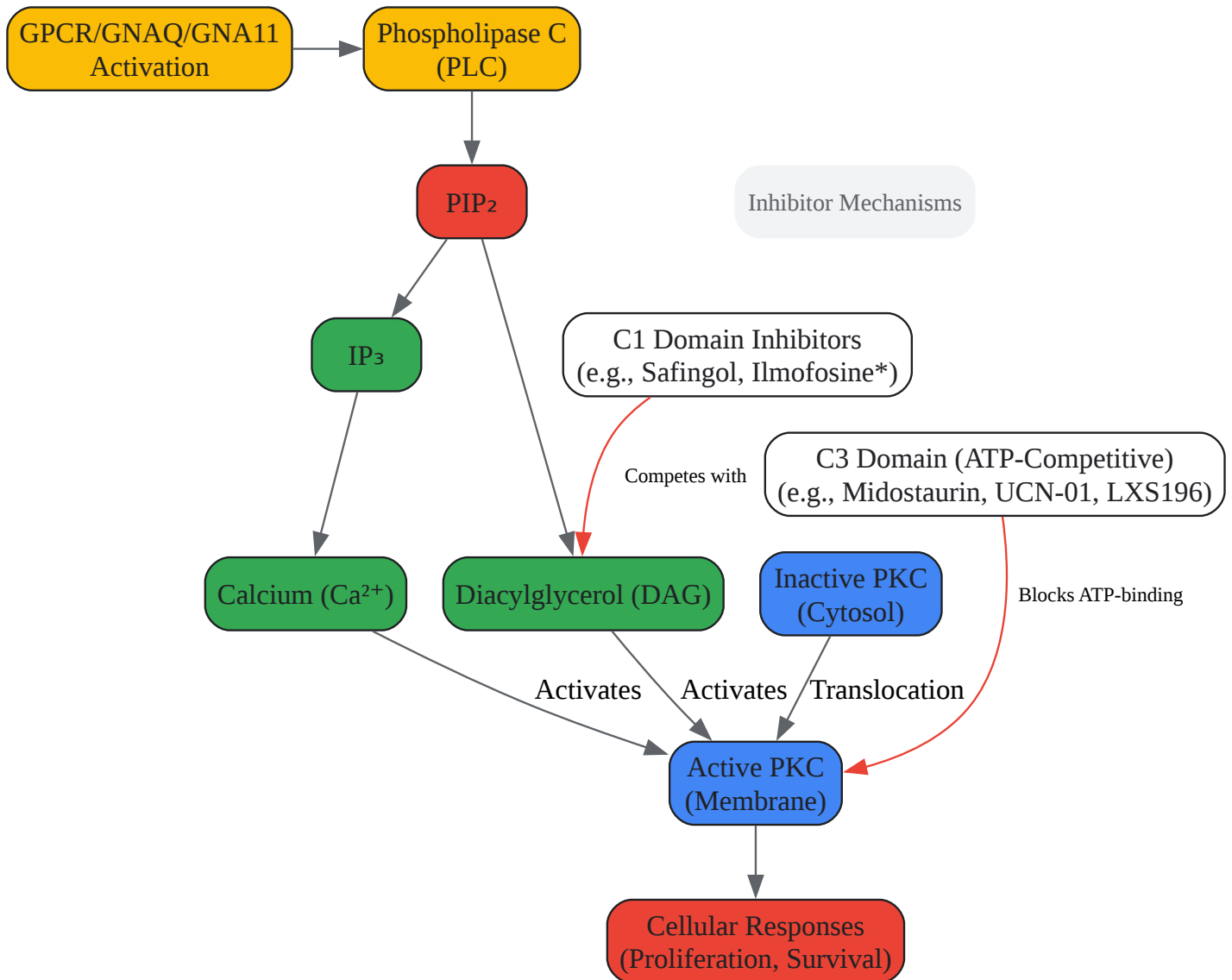
2. LXS196 Phase I Trial (Metastatic Uveal Melanoma) [5]

- **Objective:** To characterize safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral LXS196.
- **Patient Population:** Patients with metastatic uveal melanoma (MUM), with or without prior therapy.
- **Study Design:** Multicenter, open-label, dose-escalation and expansion study.
- **Dosing Regimens:** Once-daily (100–1000 mg) and twice-daily (200–400 mg) dosing in 28-day cycles.
- **Endpoint Assessment:**

- **DLT & MTD:** DLTs were assessed in the first 28-day cycle. MTD and Recommended Dose for Expansion (RDE) were determined using a Bayesian Logistic Regression Model.
- **Efficacy:** Tumor response was assessed by investigators using RECIST v1.1 criteria (Objective Response Rate, Disease Control Rate).
- **Pharmacodynamics:** Optional tumor biopsies were collected at baseline and on treatment to study target engagement and pathway modulation.

The Role of PKC in Signaling and Inhibitor Mechanisms

Protein Kinase C is not a single enzyme but a family of serine/threonine kinases. The diagram below illustrates the general PKC activation pathway and where different inhibitor classes are thought to act.



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Pathway Explanation:

- **Activation:** The pathway is often initiated by the activation of G-Protein Coupled Receptors (GPCRs) or their downstream elements like **GNAQ/GNA11** (frequently mutated in uveal melanoma). This activates Phospholipase C (PLC), which hydrolyzes PIP₂ to produce **Diacylglycerol (DAG)** and IP₃. DAG remains in the membrane, while IP₃ releases calcium (Ca²⁺) from intracellular stores. The combined presence of DAG and Ca²⁺ leads to the translocation and activation of PKC [6] [5].
- **Inhibition:**

- **C3 Domain (ATP-competitive) Inhibitors:** Drugs like **Midostaurin**, **UCN-01**, and **LXS196** bind to the kinase (C3) domain of PKC, competing with ATP and preventing phosphorylation of downstream substrates [3] [4] [5].
- **C1 Domain (DAG-competitive) Inhibitors:** This class, which includes **Safingol**, interferes with the C1 domain to prevent DAG from binding and activating PKC [3] [4]. **Ilmofosine**, as an alkyl lysophospholipid, is thought to integrate into the cell membrane and disrupt PKC-related signaling pathways, potentially through a similar membrane-targeting mechanism [2].

Key Differentiating Insights for Researchers

- **From Broad to Targeted Inhibition:** Early PKC inhibitors like **Midostaurin** and **UCN-01** are "pan-inhibitors" with activity against many kinases, which can lead to off-target effects and toxicity. The development of **LXS196** represents a shift towards more selective PKC inhibitors, aiming for a better therapeutic window [5].
- **Mechanistic Nuances Matter:** The failure of broad-spectrum PKC inhibitors in many cancer trials suggests that targeting PKC alone may not be a viable strategy for most malignancies. Success appears to be highly context-dependent, as demonstrated by **LXS196** in **GNAQ/GNA11-mutant uveal melanoma**, where PKC is a critical downstream driver [5].
- **Ilmofosine's Profile:** The clinical profile of **Ilmofosine**—characterized by a distinct toxicity (abdominal pain) and lack of objective tumor responses—highlights the challenges of its chemical class and suggests it may not act as a potent or specific PKC inhibitor in a clinical setting [1].

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To cite this document: Smolecule. [ilmofosine protein kinase C inhibition vs other PKC inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

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